An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-methylphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-methylphenylboronic acid is a key building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries for its role in constructing complex molecular architectures.[1] Its unique substitution pattern, featuring both a fluorine atom and a methyl group, imparts desirable electronic and steric properties to target molecules, influencing their biological activity and metabolic stability. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 5-Fluoro-2-methylphenylboronic acid, with a focus on detailed experimental protocols and data analysis.
Physicochemical Properties
5-Fluoro-2-methylphenylboronic acid is typically a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Fluoro-2-methylphenylboronic acid
| Property | Value | Reference |
| CAS Number | 163517-62-2 | [2][3] |
| Molecular Formula | C₇H₈BFO₂ | [2][3] |
| Molecular Weight | 153.95 g/mol | [2][3] |
| Melting Point | 144-148 °C | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | Typically ≥97% |
Synthesis of 5-Fluoro-2-methylphenylboronic acid
The most common and efficient method for the synthesis of 5-Fluoro-2-methylphenylboronic acid is through a lithiation-borylation reaction of a suitable halogenated precursor, such as 1-bromo-4-fluoro-2-methylbenzene. This method involves the formation of an organolithium intermediate, which is then quenched with a borate ester, followed by acidic workup to yield the desired boronic acid.
Synthesis Pathway
The synthesis proceeds via a two-step process:
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Lithiation: 1-bromo-4-fluoro-2-methylbenzene is treated with a strong organolithium base, typically n-butyllithium, at low temperatures to generate the corresponding aryllithium species.
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Borylation and Hydrolysis: The aryllithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent hydrolysis with an aqueous acid affords 5-Fluoro-2-methylphenylboronic acid.
Experimental Protocol
Materials:
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1-bromo-4-fluoro-2-methylbenzene
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n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) and anhydrous THF.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.
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Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature overnight.
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Hydrolysis: The reaction is quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred vigorously for 30 minutes.
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Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford 5-Fluoro-2-methylphenylboronic acid as a white solid.
Characterization
The structure and purity of the synthesized 5-Fluoro-2-methylphenylboronic acid are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 5-Fluoro-2-methylphenylboronic acid.
Table 2: Predicted NMR Data for 5-Fluoro-2-methylphenylboronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~7.8 (B(OH)₂) | br s | - |
| ~7.5-7.6 | m | - | |
| ~7.0-7.1 | m | - | |
| ~2.5 | s | - | |
| ¹³C NMR | ~163 (d) | d | ¹JCF ≈ 245 |
| ~140 | s (broad) | - | |
| ~135 (d) | d | ³JCF ≈ 8 | |
| ~120 (d) | d | ²JCF ≈ 22 | |
| ~115 (d) | d | ²JCF ≈ 21 | |
| ~22 | s | - | |
| ¹¹B NMR | ~28-33 | br s | - |
| ¹⁹F NMR | ~ -110 to -115 | m | - |
Note: Predicted values are based on typical ranges for similar compounds and may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For boronic acids, electrospray ionization (ESI) is a common technique.
Expected Fragmentation:
Under ESI-MS in negative ion mode, the deprotonated molecule [M-H]⁻ is expected. Collision-induced dissociation (CID) of this precursor ion would likely lead to the loss of water (H₂O) from the boronic acid group or cleavage of the carbon-boron bond.
Application in Suzuki-Miyaura Cross-Coupling Reactions
5-Fluoro-2-methylphenylboronic acid is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] This reaction is fundamental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.
Reaction Pathway
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
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5-Fluoro-2-methylphenylboronic acid
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
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Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 5-Fluoro-2-methylphenylboronic acid (1.2 eq), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 eq).
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Solvent Addition: Add the degassed solvent system (e.g., a mixture of an organic solvent and water).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
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Workup and Purification: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Safety and Handling
5-Fluoro-2-methylphenylboronic acid is an irritant.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Conclusion
5-Fluoro-2-methylphenylboronic acid is a valuable and versatile building block in organic synthesis. The lithiation-borylation of 1-bromo-4-fluoro-2-methylbenzene provides a reliable route for its preparation. Its utility in Suzuki-Miyaura cross-coupling reactions makes it an important tool for the synthesis of complex molecules with applications in drug discovery and materials science. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers in the field.








